molecular formula C13H8FN3O2 B11860992 3-(2-fluorophenyl)-5-nitro-1H-indazole CAS No. 1356087-61-0

3-(2-fluorophenyl)-5-nitro-1H-indazole

Cat. No.: B11860992
CAS No.: 1356087-61-0
M. Wt: 257.22 g/mol
InChI Key: XVSMEFUNWOUPTE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of the fluorophenyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-5-nitro-1H-indazole typically involves the reaction of 2-fluoroaniline with nitrobenzene derivatives under specific conditions. One common method involves the nitration of 2-fluoroaniline followed by cyclization to form the indazole ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process may require heating to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors and optimized catalysts to enhance yield and purity. The use of solvents like acetonitrile and catalysts such as platinum on carbon can be employed to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-nitro-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various heterocyclic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(2-Fluorophenyl)-5-nitro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1356087-61-0

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-nitro-1H-indazole

InChI

InChI=1S/C13H8FN3O2/c14-11-4-2-1-3-9(11)13-10-7-8(17(18)19)5-6-12(10)15-16-13/h1-7H,(H,15,16)

InChI Key

XVSMEFUNWOUPTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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